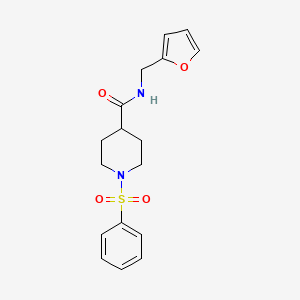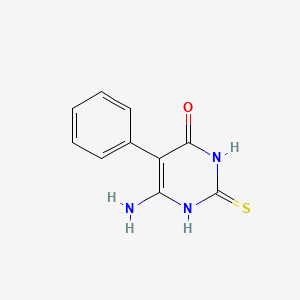
N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MMNG, is a novel compound that has gained interest in the scientific community due to its potential applications in various fields. MMNG is a small molecule that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has shown potential applications in various fields such as cancer research, neuroprotection, and inflammation. In cancer research, N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroprotection, N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to protect neurons from oxidative stress-induced damage and improve cognitive function. Inflammation is also an important area of research for N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, as it has been shown to reduce inflammation in various animal models of disease.
Mecanismo De Acción
The mechanism of action of N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects, including the inhibition of MMP activity, the reduction of oxidative stress, and the modulation of inflammatory signaling pathways. N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to improve cognitive function and reduce inflammation in various animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its relatively low toxicity compared to other compounds used in cancer research and neuroprotection. N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have a high selectivity for specific enzymes and signaling pathways, which makes it a useful tool for studying these targets. However, one limitation of using N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is its solubility, which can be a challenge for some experimental setups.
Direcciones Futuras
There are several future directions for N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide research, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other areas such as cardiovascular disease and metabolic disorders. N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide derivatives and analogs could also be synthesized and tested for their potential therapeutic effects. Overall, N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide shows promise as a novel compound with potential applications in various fields of research.
Métodos De Síntesis
The synthesis of N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde and 2-methylphenylacetonitrile in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with methylsulfonyl chloride and triethylamine to form the final product, N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. The purity of the synthesized N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is typically confirmed using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-6-4-5-7-16(13)19(24(3,21)22)12-17(20)18-14-8-10-15(23-2)11-9-14/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZNGNQKFSVFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)
![4-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5888084.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)

![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)


![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)


![N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5888168.png)